

Himanimide C Analogues: A Comparative Analysis of Structure and Fungicidal Activity

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A detailed examination of the structure-activity relationship (SAR) of **Himanimide C** analogues reveals a significant discrepancy between initial findings of antifungal properties and subsequent synthetic and biological evaluations. While originally isolated as a promising antifungal agent, a comprehensive study involving the synthesis of various analogues failed to reproduce the reported activity, suggesting that the core **Himanimide C** scaffold may lack inherent fungicidal potency.

This guide provides a comparative analysis of the reported biological activities of **Himanimide C** and its synthesized analogues. It aims to offer researchers, scientists, and drug development professionals a clear overview of the SAR, supported by experimental data and detailed methodologies from the key studies.

Comparative Analysis of Biological Activity

Initial reports on **Himanimide C**, isolated from the basidiomycete Serpula himantoides, indicated notable antifungal and antibacterial properties. However, a subsequent study by Sellès (2005) which involved the synthesis and biological evaluation of **Himanimide C** and its analogues, presented contradictory findings. The synthesized compounds, including **Himanimide C** itself, were found to be inactive against a range of major plant pathogens in both in vitro and in planta assays.[1]

The following table summarizes the biological activity data for **Himanimide C** and its analogues as reported by Sellès (2005).



Compound	Structure	Modification from Himanimide C	Biological Activity
Himanimide C	3-(4- (allyloxy)benzyl)-4- methoxy-1-hydroxy- 1H-pyrrole-2,5-dione	-	Inactive
Analogue 1	3-(4- (allyloxy)benzyl)-1- hydroxy-4-methoxy- 1H-pyrrole-2,5-dione	Identical to synthesized Himanimide C	Inactive
Analogue 2	3-(4- hydroxybenzyl)-1- hydroxy-4-methoxy- 1H-pyrrole-2,5-dione	Cleavage of the allyl ether	Inactive
Analogue 3	3-(4- (allyloxy)benzyl)-4- methoxy-1H-pyrrole- 2,5-dione	Dehydroxylation of the N-hydroxy maleimide	Inactive
Analogue 4	3-(4- hydroxybenzyl)-4- methoxy-1H-pyrrole- 2,5-dione	Cleavage of the allyl ether and dehydroxylation of the N-hydroxy maleimide	Inactive

Data sourced from Sellès, P. (2005). Synthesis and Biological Evaluation of **Himanimide C** and Unnatural Analogues. Organic Letters, 7(4), 605–608.

The key structural modifications investigated in the analogues included the removal of the allyl group from the phenyl ring and the dehydroxylation of the N-hydroxy maleimide moiety.[1] The N-hydroxylated maleimide was initially hypothesized to be crucial for the biological activity.[1] However, the lack of activity in all synthesized compounds, including the parent **Himanimide C**, suggests that neither these specific functionalities nor the overall scaffold are responsible for the initially reported antifungal effects under the tested conditions.[1]



Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the study by Sellès (2005).

General Synthetic Procedure for Himanimide C Analogues

The synthesis of **Himanimide C** and its analogues was achieved through a flexible and stereoselective route. A key step involved a copper-mediated tandem vicinal difunctionalization of dimethyl acetylenedicarboxylate. The resulting tetrasubstituted olefin could then be coupled with various boronic acids to introduce diversity in the benzylic region. The final step involved the introduction of the hydroxylated amide from the corresponding diester or maleic anhydride. [1]

In Vitro and In Planta Fungicidal Assays

All synthesized compounds were evaluated for their fungicidal activity against a panel of major plant pathogens. The specific details of the screening assays, including the tested pathogens and concentrations, were based on the standard biological screens employed by Syngenta Crop Protection AG at the time of the study. While the publication does not detail the exact protocols, it is stated that none of the compounds exhibited fungicidal activity in these assays. [1]

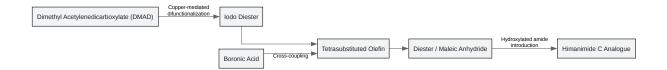
Biokinetics Metabolism Assay

To investigate the stability of the compounds, a standard biokinetics metabolism assay was performed. This assay revealed that compounds featuring the N-hydroxylated maleimide moiety were rapidly metabolized, with a 98% loss of the parent compound observed after 24 hours of treatment. This rapid degradation could potentially explain the lack of observed biological activity.[1]

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of **Himanimide C** and its analogues as described by Sellès (2005).





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Caption: General synthetic workflow for **Himanimide C** analogues.

Conclusion

The structure-activity relationship studies of **Himanimide C** analogues have yielded conflicting results. While the natural product was initially identified as a bioactive antifungal agent, subsequent synthetic efforts and biological evaluations failed to corroborate these findings. The SAR study, through the synthesis of key analogues, demonstrated that modifications to the allyl ether and the N-hydroxy maleimide group did not impart any fungicidal activity. Furthermore, the rapid metabolism of the N-hydroxylated maleimide moiety suggests a potential lack of stability for this class of compounds. These findings underscore the importance of independent verification in drug discovery and suggest that the **Himanimide C** scaffold may not be a viable lead for the development of new antifungal agents. Future research could focus on re-isolating and re-testing the natural product to resolve the discrepancy in the reported biological activities.

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1. pubs.acs.org [pubs.acs.org]



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